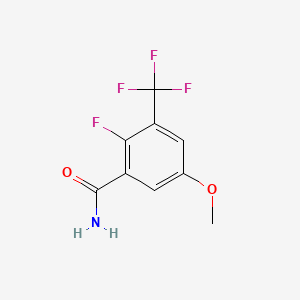

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzamide

Beschreibung

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by its empirical formula of C9H7F4NO2, which reveals a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The molecular weight has been consistently determined to be 237.15 grams per mole across multiple authoritative sources, establishing this as a reliable reference value for analytical and synthetic applications. This molecular weight positions the compound within the range typical of small molecule pharmaceuticals and bioactive compounds.

The elemental composition analysis reveals a carbon content of approximately 45.6%, hydrogen content of 2.97%, fluorine content of 32.1%, nitrogen content of 5.91%, and oxygen content of 13.5%. The remarkably high fluorine content, constituting nearly one-third of the molecular mass, is attributed to the presence of both a discrete fluorine atom and a trifluoromethyl group. This elevated fluorine density significantly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and potential for specific protein interactions.

The degree of unsaturation calculated from the molecular formula indicates the presence of five degrees of unsaturation, consistent with a benzene ring (four degrees) plus the carbonyl group of the amide functionality (one degree). This structural framework provides the foundation for understanding the compound's aromatic character and reactivity patterns. The molecular formula also confirms the presence of two oxygen atoms, which are distributed between the methoxy substituent and the amide carbonyl group, creating distinct electronic environments that influence both chemical reactivity and biological interactions.

| Parameter | Value | Source Reference |

|---|---|---|

| Molecular Formula | C9H7F4NO2 | |

| Molecular Weight | 237.15 g/mol | |

| Carbon Atoms | 9 | |

| Hydrogen Atoms | 7 | |

| Fluorine Atoms | 4 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 2 |

International Union of Pure and Applied Chemistry Nomenclature and Simplified Molecular-Input Line-Entry System Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern on the benzene ring and the nature of the amide functional group. This nomenclature follows standard organic chemistry conventions where the benzamide core serves as the parent structure, with substituents numbered according to their positions relative to the amide-bearing carbon atom. The numbering system begins with the carbon atom bearing the amide group as position 1, proceeding around the aromatic ring to identify the positions of the fluorine atom (position 2), the trifluoromethyl group (position 3), and the methoxy group (position 5).

The Simplified Molecular-Input Line-Entry System representation for this compound is COC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)N, which provides a linear encoding of the molecular structure that can be interpreted by computational chemistry software and chemical databases. This representation begins with the methoxy group (COC) and systematically traces the connectivity through the aromatic ring, explicitly indicating the positions of the fluorine atom (F), the trifluoromethyl group (C(F)(F)F), and the amide functionality (C(=O)N). The Simplified Molecular-Input Line-Entry System notation employs parentheses to denote branching and equal signs to represent double bonds, creating an unambiguous description of the molecular connectivity.

The International Chemical Identifier string for this compound is InChI=1S/C9H7F4NO2/c1-16-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H2,14,15), which provides an even more detailed structural description that includes stereochemical information and connectivity patterns. The corresponding International Chemical Identifier Key is YAJGTXLKIJZBFG-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical information retrieval. These standardized representations ensure consistent identification and communication of structural information across different scientific platforms and publications.

The Chemical Abstracts Service Registry Number for this compound is 1373920-76-3, providing a unique numerical identifier that is widely used in chemical databases and regulatory documentation. The compound is also assigned the MDL number MFCD22201042, which serves as an additional database identifier for chemical suppliers and research institutions. The PubChem Compound Identifier for this structure is 86277644, facilitating access to comprehensive chemical and biological information through the National Center for Biotechnology Information databases.

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound is not directly available in the current literature, valuable insights can be derived from closely related structural analogs that have been subjected to comprehensive crystallographic analysis. Research on 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide has revealed important conformational characteristics that are likely applicable to the target compound. The crystal structure analysis of this related compound demonstrated that it crystallizes with two independent molecules in the asymmetric unit, exhibiting dihedral angles between the two benzene rings of 43.94 degrees and 55.66 degrees respectively.

These crystallographic studies provide crucial information about the preferred conformations of molecules containing both fluorine substituents and trifluoromethyl groups attached to benzamide frameworks. The observed dihedral angles suggest that steric interactions between the bulky trifluoromethyl group and other substituents influence the overall molecular geometry, potentially affecting both solid-state packing and solution-phase conformations. The presence of fluorine atoms at specific positions on the aromatic ring can significantly alter the electronic distribution and consequently influence intermolecular interactions such as hydrogen bonding and halogen bonding.

Comparative analysis with brominated and iodinated analogs reveals that halogen size and electronegativity play crucial roles in determining molecular conformation. Studies of 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide showed much smaller dihedral angles of 10.40 degrees and 12.5 degrees respectively, indicating that the smaller fluorine atom allows for greater conformational flexibility compared to larger halogens. This observation suggests that this compound may exhibit intermediate conformational behavior, with the methoxy group providing additional steric considerations.

The crystallographic data from related compounds also reveals important information about hydrogen bonding patterns. The amide functionality consistently participates in intermolecular hydrogen bonding interactions, with nitrogen-hydrogen to oxygen contacts being particularly prevalent. These interactions contribute to the overall crystal packing stability and may influence the compound's physical properties such as melting point and solubility. The presence of the methoxy group in this compound introduces an additional hydrogen bond acceptor site, potentially altering the hydrogen bonding network compared to non-methoxylated analogs.

| Structural Parameter | Related Compound Data | Expected Influence on Target Compound |

|---|---|---|

| Dihedral Angle Range | 43.94° - 55.66° | Similar flexibility expected |

| Hydrogen Bonding | N-H···O interactions | Enhanced by methoxy group |

| Crystal Packing | Two independent molecules | Potentially similar behavior |

| Conformational Flexibility | Moderate | Influenced by methoxy substitution |

Comparative Analysis with Structural Analogs

The structural landscape of fluorinated benzamides provides a rich foundation for understanding the unique characteristics of this compound through systematic comparison with related compounds. Analysis of 2-fluoro-3-(trifluoromethyl)benzamide, which lacks the methoxy substituent, reveals the specific contributions of the methoxy group to the overall molecular properties. This analog exhibits a melting point range of 94-97 degrees Celsius and appears as a crystalline powder, suggesting that the methoxy group in the target compound may influence thermal properties and solid-state characteristics.

Comparison with 3-methoxy-5-(trifluoromethyl)benzamide, which contains a methoxy group but lacks the fluorine substituent at position 2, provides insights into the electronic and steric effects of the additional fluorine atom. This structural analog demonstrates that the methoxy group alone significantly influences the compound's properties, but the combination with a fluorine substituent creates a unique electronic environment that may enhance biological activity or alter physicochemical characteristics. The systematic variation of substituent patterns allows for structure-activity relationship studies that are crucial for medicinal chemistry applications.

The examination of 5-fluoro-2-methoxybenzamide offers another valuable comparison point, as this compound contains both fluorine and methoxy substituents but in different positions relative to each other and to the amide group. This isomeric relationship demonstrates how positional effects can dramatically influence molecular properties, with the 5-fluoro-2-methoxybenzamide showing a melting point of 145-149 degrees Celsius, which differs significantly from other analogs. Such positional isomerism studies are essential for understanding the specific advantages of the 2-fluoro-5-methoxy substitution pattern in the target compound.

Research involving benzylpiperidine derivatives containing 2-fluoro-5-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl structures has demonstrated the biological relevance of compounds incorporating both fluorine and trifluoromethyl functionalities. These studies showed that the trifluoromethyl group in the para position to the pyridine nitrogen atom provided optimal inhibition activity, with IC50 values in the nanomolar range. Such findings suggest that the strategic placement of trifluoromethyl groups, as seen in this compound, may contribute to enhanced biological activity through specific electronic effects and protein interactions.

The analysis extends to compounds featuring multiple fluorine substituents, such as those found in crystal structure studies of various N-[2-(trifluoromethyl)phenyl]benzamides. These compounds consistently demonstrate that fluorine substitution patterns significantly influence molecular conformation and intermolecular interactions. The presence of both discrete fluorine atoms and trifluoromethyl groups creates a unique electronic environment that can enhance binding affinity to biological targets while potentially improving metabolic stability through the well-documented fluorine effect in drug design.

Eigenschaften

IUPAC Name |

2-fluoro-5-methoxy-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-16-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJGTXLKIJZBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227566 | |

| Record name | Benzamide, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-76-3 | |

| Record name | Benzamide, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The preparation of this compound involves a multi-step synthetic route focusing on selective introduction of trifluoromethyl, fluorine, and methoxy groups, followed by amide bond formation. The most effective and industrially relevant method utilizes:

- Chlorination/fluorination of trifluoromethylated aromatics,

- Cyanation to form nitriles,

- Catalytic hydrogenation to amines,

- Hydrolysis to benzamides.

This approach offers high yields, purity, and operational safety, supported by detailed research and patent literature. The methods are adaptable for scale-up and yield benzamides suitable for agrochemical or pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Chemical Formula : C₉H₇F₄NO₂

- CAS Number : 1373920-76-3

- Molecular Weight : 235.15 g/mol

Key Features

- The presence of fluorine enhances lipophilicity and metabolic stability.

- The methoxy group contributes to the compound's reactivity and solubility.

Chemistry

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzamide is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Conversion of the methoxy group to a carbonyl compound.

- Reduction : Transformation of the amide group into an amine.

- Substitution Reactions : Replacement of fluorine atoms with other nucleophiles.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carbonyl compounds |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Grignard reagents | Substituted aromatic compounds |

Biology

Research indicates that this compound may exhibit biological activities, including enzyme inhibition and receptor binding. Its fluorinated structure can enhance binding affinity, making it a candidate for drug discovery.

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibition, this compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. The presence of fluorine atoms contributes to its potency and selectivity.

Medicine

The compound is explored as a pharmaceutical intermediate in drug development. Its unique properties make it suitable for designing new therapeutic agents targeting various diseases.

Example Application

In the development of kinase inhibitors, derivatives of this compound have been investigated for their ability to modulate kinase activity, which is crucial in cancer therapy.

Industry

In agrochemical production, this compound is used to create materials with specific properties due to its fluorinated nature. It can enhance the efficacy and stability of agrochemicals.

Table 2: Comparison with Related Compounds

| Compound Name | Unique Features |

|---|---|

| 2-Fluoro-3-(trifluoromethyl)benzamide | Lacks the methoxy group; different reactivity |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | Carboxylic acid instead of amide; different uses |

| 2-Fluoro-5-(methoxy)aniline | Amino group instead of amide; varied applications |

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Trifluoromethyl-Substituted Benzamides

The following table summarizes key structural and functional differences between 2-fluoro-5-methoxy-3-(trifluoromethyl)benzamide and related compounds:

Functional Group and Substituent Effects

- Methoxy Group (OCH₃): The methoxy substituent at position 5 in the target compound may enhance solubility compared to non-methoxy analogs (e.g., 4-fluoro-3-(trifluoromethyl)benzamide) .

- Trifluoromethyl (CF₃): Present in all compared compounds, CF₃ groups are known to improve metabolic stability and lipophilicity, critical for agrochemical activity .

- Halogen Variations : Replacement of fluorine with chlorine (as in 5-chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide) increases molecular weight and may alter binding affinity .

Physicochemical Properties

- Molecular Weight: The target compound (237.15 Da) is lighter than fluopyram (396.71 Da) but heavier than non-methoxy analogs like 4-fluoro-3-(trifluoromethyl)benzamide (225.12 Da). Lower molecular weight may improve bioavailability .

Biologische Aktivität

Overview

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzamide is a synthetic compound notable for its unique chemical structure, which includes both fluorine and methoxy functional groups. This compound has drawn attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. The presence of fluorine atoms is known to enhance the binding affinity and selectivity of compounds for biological targets, making them valuable in drug discovery.

- Molecular Formula : C10H8F4N O

- Molecular Weight : 251.17 g/mol

- CAS Number : 1373920-76-3

The structural features of this compound contribute to its lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, thus increasing its efficacy in cellular environments .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit bacterial growth effectively. In a comparative study, related benzamide compounds exhibited varying degrees of activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing significant inhibition .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. It was found that analogs with methoxy and trifluoromethyl substitutions exhibited improved potency against several cancer cell lines, including HeLa and A549 cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer treatment .

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit PfATP4, an essential Na+-ATPase in malaria parasites, thereby demonstrating potential as an antimalarial agent. The effective concentration (EC50) for this inhibition was noted to be significantly low compared to non-fluorinated counterparts .

Case Studies

- Antimalarial Activity : In a study aimed at developing new antimalarial therapies, derivatives similar to this compound were tested against Plasmodium falciparum. The compound showed promising results with an EC50 value of 0.048 μM, indicating strong activity against the parasite while maintaining acceptable metabolic stability .

- Cytotoxicity Against Cancer Cells : A series of benzamide derivatives were evaluated for their cytotoxic effects on cancer cell lines. The presence of the methoxy group in the structure was found to enhance cytotoxicity significantly, with one derivative achieving an IC50 value of 26 µM against HeLa cells .

Comparative Analysis with Similar Compounds

| Compound Name | EC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.048 | Antimalarial |

| Trifluoromethyl analog A | 0.010 | Antimalarial |

| Benzamide derivative B | 26 | Anticancer (HeLa) |

| Benzamide derivative C | 200 | Anticancer (PC-3) |

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzamide?

- Methodological Answer : The compound is typically synthesized via amidation of its benzoic acid precursor, 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid (CAS 1373920-90-1), using coupling reagents such as HATU or EDCl in the presence of a base like DIPEA. Solvents such as DMF or dichloromethane are employed, with reaction monitoring via TLC or HPLC. Post-reaction purification involves column chromatography or recrystallization to isolate the benzamide product .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to verify substituent positions and confirm the absence of impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (employing SHELXL for refinement and Mercury for visualization) resolves bond lengths, angles, and packing motifs .

- HPLC : Purity is assessed using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies optimize the introduction of the trifluoromethyl group during synthesis?

- Methodological Answer :

- Fluorination Reagents : Use of Ruppert-Prakash reagent (TMSCF) or Umemoto’s reagent for electrophilic trifluoromethylation under controlled conditions.

- Protecting Groups : Methoxy and fluoro groups may require protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during trifluoromethylation.

- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio predict feasible routes and optimize reaction parameters (temperature, solvent, catalyst) to enhance yields .

Q. How can computational tools resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- SHELX Suite : SHELXL refines high-resolution crystallographic data, addressing challenges like disorder or twinning via iterative least-squares methods.

- Mercury’s Materials Module : Compares packing motifs and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) across polymorphs to identify structural anomalies .

- Density Functional Theory (DFT) : Validates experimental bond lengths/angles and predicts electronic effects of the trifluoromethyl group .

Q. How should researchers troubleshoot batch-to-batch variability in biological activity data?

- Methodological Answer :

- Purity Analysis : Quantify impurities (e.g., unreacted benzoic acid) via HPLC-MS.

- Polymorph Screening : Use XRPD to detect crystalline forms; solvent-mediated phase transitions may alter bioavailability.

- Structure-Activity Relationship (SAR) : Compare activity across analogs (e.g., replacing -OCH with -CF) to isolate substituent effects. For kinase assays, validate target engagement using SPR or ITC .

Q. What experimental designs are critical for assessing the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Co-administer NADPH to assess CYP450-mediated metabolism.

- Isotope Labeling : Introduce F or C labels to track metabolic pathways.

- Metabolite Identification : Use high-resolution LC-MS/MS (Q-TOF) to characterize phase I/II metabolites .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for fluorine-containing regions of the molecule?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.